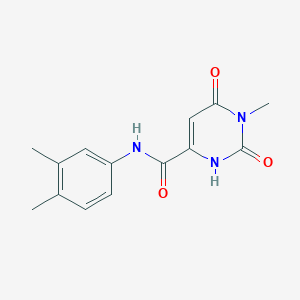

N-(3,4-dimethylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and predicting its behavior in different chemical reactions .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties can also be analyzed using techniques like UV-Vis, IR, and NMR spectroscopy .Scientific Research Applications

Structural Modifications in Thiazolopyrimidines : Research by Nagarajaiah and Begum (2014) on thiazolopyrimidine derivatives, which share a similar structural core with the compound , reveals insights into conformational features and intermolecular interaction patterns. These studies are crucial for understanding the structural basis of biological activity in similar compounds (Nagarajaiah & Begum, 2014).

Chemical Modification for Biological Property Optimization : Ukrainets et al. (2015) explored the modification of pyridine moieties in related pyrido[1,2-a]pyrimidine compounds. This type of chemical modification is significant for enhancing biological properties, offering insights that could be applicable to our compound of interest (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Synthesis and Cyclization of Related Compounds : Research by Vaickelionienė, Mickevičius, and Mikulskiene (2005) on the synthesis of 1-aryl substituted dihydro-pyrimidinediones and their analogs highlights important synthetic pathways. These pathways are crucial for creating various derivatives of the pyrimidine core, which is a key component of the compound (Vaickelionienė, Mickevičius, & Mikulskiene, 2005).

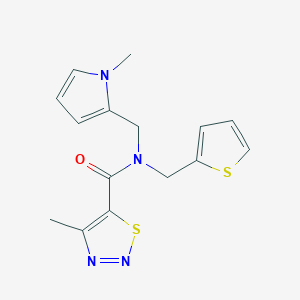

Solid-phase Synthetic Methods for Derivatives : Ahn and Jeon (2021) described a solid-phase synthetic method for synthesizing derivatives of thieno[3,2-d]pyrimidine, which is structurally similar to our compound. This method could provide a more efficient and scalable way to synthesize derivatives of the compound (Ahn & Jeon, 2021).

Ethyl Ester Synthesis of Pyrimidine Derivatives : Dolzhenko, Chui, and Dolzhenko (2006) discussed the synthesis of ethyl esters derived from pyrimidine, which could offer insights into alternative synthetic routes and modifications for the compound of interest (Dolzhenko, Chui, & Dolzhenko, 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3,4-dimethylphenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-8-4-5-10(6-9(8)2)15-13(19)11-7-12(18)17(3)14(20)16-11/h4-7H,1-3H3,(H,15,19)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYSOQFIMWEEBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)N(C(=O)N2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2579930.png)

![2-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide](/img/structure/B2579931.png)

![1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B2579934.png)

![N-cyclohexyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2579935.png)

![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone](/img/structure/B2579942.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2579946.png)

![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B2579948.png)